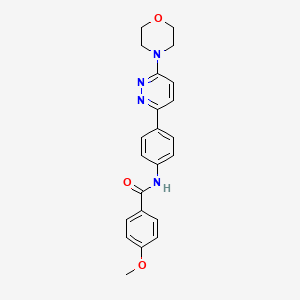

4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

4-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a methoxy group at the para-position of the benzamide moiety and a pyridazine ring substituted with a morpholine group at position 4. The morpholine-pyridazine segment may enhance solubility and target binding, while the methoxy group could influence electronic properties and metabolic stability .

Properties

IUPAC Name |

4-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-28-19-8-4-17(5-9-19)22(27)23-18-6-2-16(3-7-18)20-10-11-21(25-24-20)26-12-14-29-15-13-26/h2-11H,12-15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBWREIPERRUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This can be achieved by reacting appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions.

Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with morpholine.

Coupling with the benzamide moiety: The final step involves the coupling of the morpholinopyridazine derivative with 4-methoxybenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyridazine rings, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Key Observations :

- Heterocyclic Core: Pyridazine (target compound) vs. quinoxaline (VIIc) vs. thienopyrimidine (). Quinoxalines are associated with DNA intercalation, while thienopyrimidines exhibit antimicrobial activity . Pyridazine derivatives, particularly with morpholine, are linked to kinase modulation .

- Substituent Effects: The 6-morpholine group in the target compound likely improves aqueous solubility compared to trifluoromethyl phenoxy () or propene () groups. The methoxy group may reduce oxidative metabolism relative to fluorinated analogs () .

Pharmacological Target Profiles

Key Observations :

- Quinoxaline derivatives (e.g., VIIc) prioritize DNA-targeted mechanisms, while thienopyrimidines () favor microbial membrane disruption .

Key Observations :

- Metabolism : The morpholine group in the target compound may slow hepatic clearance compared to ureido derivatives () but could generate reactive oxygenated metabolites . Fluorinated analogs () exhibit superior stability due to C-F bond resilience .

- Synthesis: The target compound requires pyridazine functionalization and benzamide coupling, akin to imatinib’s synthesis but with morpholine integration . Thienopyrimidine derivatives () demand heterocyclic annulation, increasing step count .

Biological Activity

4-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzanilides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. The following sections will explore its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : This is achieved by reacting hydrazine derivatives with diketones under reflux conditions.

- Introduction of the Morpholine Group : Nucleophilic substitution of a halogenated pyridazine derivative with morpholine is performed.

- Coupling with the Benzamide Moiety : The final step involves coupling the morpholinopyridazine derivative with 4-methoxybenzoic acid using reagents such as EDCI and DMAP.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function through:

- Enzyme Inhibition : By binding to active or allosteric sites, it can inhibit enzyme activity, preventing substrate binding.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through modulation of inflammatory mediators.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in targeting specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Study on Anti-inflammatory Effects :

- A study evaluated the anti-inflammatory effects using a murine model. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity Assessment :

- Mechanistic Studies :

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(3-phenyl-isoxazol-5-yl)-benzamide | Structure | Anticancer activity through different mechanisms |

| 2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Structure | Potentially similar anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.